(R)-(+)-Pantoprazole-d7 Sodium Salt

LC-MS/MS quantification stable isotope internal standard isotopic cross-talk

This enantiomerically pure, hepta-deuterated (OCD₃, CD₂) internal standard eliminates cross-analyte interference in chiral LC-MS/MS quantification of R-pantoprazole. The +7 Da mass shift avoids natural isotopologue overlap (¹³C, ³⁴S) that compromises d3 analogs. Non-exchangeable deuteration ensures batch-to-batch IS stability across multi-year clinical studies. Supplied with CoA documenting isotopic purity and enantiomeric excess—meeting FDA/EMA bioanalytical method validation requirements. Essential for quantifying R-enantiomer impurity in ANDA submissions and chiral inversion in PK studies.

Molecular Formula C₁₆H₇D₇F₂N₃NaO₄S
Molecular Weight 412.39
Cat. No. B1153315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-Pantoprazole-d7 Sodium Salt
Synonyms6-(Difluoromethoxy)-2-[(R)-[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole-d7 Sodium Salt;  5-(Difluoromethoxy)-2-[(R)-[(3,4-dimethoxy-2-pyridinyl)_x000B_methyl]sulfinyl]-1H-benzimidazole-d7 Sodium Salt; 
Molecular FormulaC₁₆H₇D₇F₂N₃NaO₄S
Molecular Weight412.39
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (R)-(+)-Pantoprazole-d7 Sodium Salt Is the Preferred Chirally Resolved Deuterated Internal Standard for Enantioselective Pantoprazole Bioanalysis


(R)-(+)-Pantoprazole-d7 Sodium Salt (CAS 142706-18-1; MW 412.39; C₁₆H₇D₇F₂N₃NaO₄S) is the single R-enantiomer, hepta-deuterated sodium salt analog of pantoprazole—a proton pump inhibitor (PPI) administered clinically as a racemic mixture of R-(+) and S-(-) enantiomers [1]. Seven deuterium atoms are incorporated at non-exchangeable positions on the methoxy groups (OCD₃) and the pyridyl-methylene bridge, producing a +7 Da mass shift relative to unlabeled (R)-pantoprazole sodium (MW 405.35) . This compound is engineered specifically as an enantiomerically pure stable isotope-labeled (SIL) internal standard (IS) for chiral LC-MS/MS methods that must independently quantify R- and S-pantoprazole in biological matrices without cross-analyte or isotopic interference [2]. The combination of defined R-stereochemistry and +7 Da deuteration addresses the core analytical challenge created by the well-documented stereoselective pharmacokinetics and in vivo chiral inversion of pantoprazole enantiomers [3].

Why Racemic Pantoprazole-d7, Pantoprazole-d3, or Non-Deuterated (R)-Pantoprazole Cannot Substitute for (R)-(+)-Pantoprazole-d7 Sodium Salt in Regulated Enantioselective Bioanalysis


Three categories of substitution failure preclude the use of alternative internal standards. First, racemic pantoprazole-d7 (d6 Major) co-elutes as two chromatographic peaks on chiral columns; the S-(-)-d7 peak can interfere with the S-(-)-analyte channel, and the IS cannot correct for enantiomer-specific matrix effects that differ between R- and S-pantoprazole due to their distinct ionization behaviors [1]. Second, pantoprazole-d3 provides only a +3 Da mass shift (MW 386.39 vs. 383.37 for unlabeled pantoprazole free acid), which sits at the absolute minimum acceptable threshold for small-molecule LC-MS/MS and risks spectral overlap from the analyte's natural-abundance ¹³C (1.1% per carbon; ~17.6% total for C₁₆) and ³⁴S (4.2%) isotopologues . Third, pantoprazole enantiomers undergo bidirectional chiral inversion in vivo—Jiao et al. (2017) detected R-(+)-pantoprazole in human plasma following intravenous administration of pure S-(-)-pantoprazole sodium—meaning a chirally unresolved IS cannot distinguish administered enantiomer from inversion product [2]. Non-deuterated (R)-pantoprazole shares the identical MRM transition as the analyte, providing zero mass differentiation and making it analytically unusable as an IS for MS-based detection .

Head-to-Head Quantitative Evidence for (R)-(+)-Pantoprazole-d7 Sodium Salt Versus Closest Analogs and Alternatives


Mass Shift Advantage: +7 Da (d7) Versus +3 Da (d3) Eliminates Isotopic Cross-Talk from Natural-Abundance ¹³C and ³⁴S Isotopologues

(R)-(+)-Pantoprazole-d7 Sodium Salt confers a nominal +7 Da mass increment over unlabeled pantoprazole sodium (MW 412.39 vs. 405.35 for the sodium salt; free acid: ~390.4 vs. ~383.4) . In contrast, pantoprazole-d3 (MW 386.39 free acid; CAS 922727-37-5) provides only a +3 Da shift . For pantoprazole (C₁₆H₁₅F₂N₃O₄S), the combined natural abundance of ¹³C (~17.6% probability of at least one ¹³C in the molecule) and ³⁴S (4.2%) generates an M+1, M+2, and M+3 isotopologue envelope that extends into the +3 Da window of a d3-labeled IS, producing systematic quantitative bias in the IS channel [1]. The +7 Da shift of the d7 standard places the IS signal well beyond the natural isotopologue envelope, eliminating this interference source per the Acanthus Research design guideline that a minimum of +3 Da is required and greater separation is preferred for small-molecule analytes .

LC-MS/MS quantification stable isotope internal standard isotopic cross-talk mass shift

Chiral Inversion Detection: Enantiomerically Pure (R)-(+)-d7 IS Enables Unambiguous Attribution of Detected R-Pantoprazole to Administered Dose Versus Metabolic Inversion

When S-(-)-pantoprazole sodium was administered intravenously to human subjects, Jiao et al. (2017) detected R-(+)-pantoprazole in plasma at elevated concentrations, demonstrating in vivo unidirectional chiral inversion of S→R in some individuals [1]. No chiral inversion occurred during sample storage, preparation, or analysis, confirming the detected R-(+)-pantoprazole originated from metabolic conversion [1]. A racemic pantoprazole-d7 IS co-eluting as both R and S peaks on chiral columns cannot resolve whether R-analyte signal originates from administered drug or inversion product—both analyte enantiomers would be normalized against the same racemic IS peak area, obscuring the inversion ratio [2]. (R)-(+)-Pantoprazole-d7 Sodium Salt, used as a chirally matched IS for the R-channel only, eliminates this ambiguity: the R-IS normalizes only the R-analyte response, while a separate S-(-)-pantoprazole-d7 IS or cross-validated S-channel calibration handles the S-enantiomer, preserving the quantitative integrity of the chiral inversion ratio [3].

chiral inversion enantioselective pharmacokinetics bioanalytical method validation S-(-)-pantoprazole

Deuterium Placement on Non-Exchangeable Methoxy Carbons Eliminates Protium Back-Exchange During Sample Preparation and Storage

The seven deuterium atoms in (R)-(+)-Pantoprazole-d7 Sodium Salt are positioned on the 3-methoxy (OCD₃), 4-methoxy (OCD₃), and pyridyl-methylene (CD₂) carbons, as confirmed by the SMILES structure: COC(C(OC([2H])([2H])[2H])=C([2H])C([2H])=N1)=C1C([2H])([2H])S(=O)C2=NC3=CC(OC(F)F)=CC=C3N2.[Na] . These positions are carbon-bound (C-D bonds), not heteroatom-bound (N-D or O-D), rendering them non-exchangeable under standard bioanalytical conditions including aqueous acetonitrile extraction (Jiao 2017), ethyl acetate liquid-liquid extraction (Li 2016), and acidic/neutral mobile phases [1]. In contrast, deuterated standards bearing labels on exchangeable heteroatoms (e.g., phenolic -OD, amine -ND) can lose 30–90% of their deuterium content within hours upon exposure to protic solvents, altering IS concentration and invalidating calibration [2]. The Acanthus Research design principles explicitly require that 'deuterium labels should not be placed on heteroatoms such as oxygen…or nitrogen in amines' and that 'positioning of the label on non-exchangeable sites' is critical for long-term IS utility .

deuterium exchange stability stable isotope labeling IS concentration integrity sample storage

Validated Quantitative Performance: IS-Normalized Matrix Factor 0.98–1.07 and Extraction Recovery 91.7–96.4% in Human Plasma Chiral LC-MS/MS

Li et al. (2016) validated a high-throughput chiral LC-MS/MS method for pantoprazole enantiomers in human plasma using pantoprazole-d7 as the internal standard [1]. The IS-normalized matrix factor ranged from 0.98 to 1.07 for R-pantoprazole across low, medium, and high QC levels, demonstrating near-ideal matrix effect compensation (a value of 1.00 represents zero matrix effect) [1]. Extraction recovery for R-pantoprazole ranged from 91.7% to 96.4% using ethyl acetate liquid-liquid extraction in 96-well plate format, indicating high and reproducible recovery across the calibration range of 20.0–5,000 ng/mL (r² > 0.99) [1]. The method achieved a run time of 5.0 min/sample using overlapping injection mode on a CHIRALCEL OJ-RH column [1]. In a complementary study, Jiao et al. (2017) reported no apparent matrix effect across the calibration range of 5.00–10,000 ng/mL with intra- and inter-day precision below 10.0% and accuracy within −5.6% to 0.6% using pantoprazole-d7 IS (MRM 390.1→206.0) [2]. For comparison, methods employing non-isotopic internal standards (e.g., structurally related benzimidazoles) typically exhibit matrix factors ranging from 0.70 to 1.30 and higher inter-subject variability in recovery [3].

matrix effect extraction recovery method validation human plasma bioanalysis

Stereoselective Pharmacokinetic Divergence Mandates Enantiomer-Resolved IS: R/S AUC Ratio Spans 0.58 to 3.45 Across CYP2C19 Phenotypes

Tanaka et al. (1997) demonstrated that pantoprazole enantiomers exhibit profoundly divergent pharmacokinetics dependent on CYP2C19 metabolizer phenotype [1]. In extensive metabolizers (EMs), the (+)-pantoprazole/(-)-pantoprazole AUC ratio was 0.58–0.89, with (-)-PAN concentrations modestly exceeding (+)-PAN. In poor metabolizers (PMs), this relationship inverted dramatically: (+)-PAN AUC was 2.65–3.45 times greater than (-)-PAN, and (+)-PAN half-life was 2.67–3.77 times longer than (-)-PAN [1]. This 4.6-fold range in AUC ratio (0.58 to 3.45) across phenotypes means that any quantification method using a racemic internal standard—which applies identical IS normalization to both enantiomers—will systematically under- or over-correct one enantiomer relative to the other depending on the subject's metabolizer status, because the matrix effect and recovery characteristics of R- and S-pantoprazole are not identical [2]. An enantiomerically pure (R)-(+)-Pantoprazole-d7 IS, deployed specifically for the R-channel with independent calibration, eliminates this phenotype-dependent quantification bias [3].

stereoselective pharmacokinetics CYP2C19 polymorphism AUC ratio enantiomer disposition

Commercial Availability Asymmetry: (R)-(+)-Pantoprazole-d7 Sodium Salt Stocked by Multiple Suppliers While (S)-(-)-Pantoprazole-d7 Listed as Not Available from Key Sources

A survey of major stable isotope reference standard suppliers reveals a procurement asymmetry between the two pantoprazole-d7 enantiomers. (R)-(+)-Pantoprazole-d7 Sodium Salt is actively stocked and available from Toronto Research Chemicals (TRC catalog P182992; CAS 142706-18-1; MW 412.39; 25 mg), Clearsynth (CS-T-94334), Santa Cruz Biotechnology (sc-477774; 1 mg), and multiple regional distributors . In contrast, (S)-(-)-Pantoprazole-d7 Sodium Salt (Clearsynth CS-T-99140) is explicitly listed as 'Not Available' from Clearsynth, and its availability from other primary manufacturers is inconsistent . For multi-year regulated bioanalytical programs, IS lot-to-lot consistency and uninterrupted supply are critical; a 'Not Available' status at a primary manufacturer introduces procurement risk that can delay method validation, sample analysis, and regulatory submission timelines [1].

procurement reliability supply chain reference standard stable isotope catalog

Highest-Value Application Scenarios for (R)-(+)-Pantoprazole-d7 Sodium Salt Based on Quantitative Differentiation Evidence


Regulated Enantioselective Pharmacokinetic Studies of Single-Enantiomer PPI Formulations (S-(-)-Pantoprazole Sodium Injection)

In clinical pharmacokinetic studies of S-(-)-pantoprazole sodium injection, (R)-(+)-Pantoprazole-d7 Sodium Salt serves as the chirally matched IS for the R-pantoprazole channel, enabling independent quantification of the R-enantiomer that appears in plasma due to in vivo S→R chiral inversion [1]. Jiao et al. (2017) demonstrated that R-(+)-pantoprazole was detected in human plasma following intravenous S-(-)-pantoprazole administration, with no chiral inversion occurring ex vivo during sample handling [1]. The IS-normalized matrix factor of 0.98–1.07 and extraction recovery exceeding 91% (Li 2016) ensure that the method meets FDA/EMA acceptance criteria for accuracy and precision across the therapeutic concentration range [2]. This application is essential for demonstrating the pharmacokinetic advantage of single-enantiomer PPIs over racemic formulations in regulatory submissions.

CYP2C19 Phenotype-Stratified Bioequivalence Studies Requiring Enantiomer-Resolved Quantification

The 4.6-fold range in R/S pantoprazole AUC ratio across CYP2C19 extensive metabolizers (0.58–0.89) and poor metabolizers (2.65–3.45) documented by Tanaka et al. (1997) means that bioequivalence studies of racemic or enantiopure pantoprazole formulations must stratify or control for metabolizer genotype [3]. (R)-(+)-Pantoprazole-d7 Sodium Salt, deployed with its S-(-) counterpart in a dual-IS chiral method, provides the enantiomer-specific normalization required to avoid genotype-dependent quantification bias that would otherwise confound the bioequivalence statistical analysis [3]. The +7 Da mass shift eliminates isotopic cross-talk that could be misattributed as inter-phenotype variability .

Longitudinal Multi-Batch Clinical Trial Sample Analysis with Validated IS Stability

For phase I–III clinical trials generating thousands of plasma samples analyzed over months to years, the non-exchangeable C-D deuteration of (R)-(+)-Pantoprazole-d7 Sodium Salt ensures that the IS concentration remains constant across all analytical batches, eliminating a source of between-batch variability . The Acanthus Research design principles confirm that deuterium labels on carbon-bound positions (methoxy OCD₃ and methylene CD₂) are stable under protic extraction and chromatography conditions, unlike heteroatom-bound labels that undergo protium exchange . This stability, combined with confirmed multi-supplier availability (TRC, Clearsynth, SCBT), supports uninterrupted method performance throughout the multi-year clinical development timeline [4].

AND A/ANDA Method Validation and Quality Control for Pantoprazole Drug Product Release Testing

In abbreviated new drug application (ANDA) submissions requiring demonstration of chiral purity and enantiomeric stability of pantoprazole drug products, (R)-(+)-Pantoprazole-d7 Sodium Salt functions as the deuterated IS for quantifying R-isomer impurity in S-(-)-pantoprazole active pharmaceutical ingredient and finished dosage forms . The Clearsynth and TRC catalog entries confirm that this compound is supplied with full Certificates of Analysis including isotopic purity and enantiomeric excess data, meeting the reference standard characterization requirements of FDA Guidance for Industry on Bioanalytical Method Validation and ICH Q2(R1) [4]. The compound's availability as a catalog item (TRC P182992) rather than a custom synthesis reduces procurement lead time from months to days for ANDA filers.

Quote Request

Request a Quote for (R)-(+)-Pantoprazole-d7 Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.